molecular formula C8H5BrF5NO B1414208 3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1807186-09-9

3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1414208
CAS No.: 1807186-09-9
M. Wt: 306.03 g/mol
InChI Key: LYSGGUGPPJRCMF-UHFFFAOYSA-N
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Description

3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting or modulating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethoxy group.

    3-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethoxy group.

    4-Bromo-3-(trifluoromethoxy)aniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

3-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-5-2-3(15)1-4(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGGUGPPJRCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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